1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
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Description
Scientific Research Applications
Biochemical Evaluation and Enzyme Interaction
A study by Vidaluc et al. (1995) synthesized a series of flexible urea derivatives assessed for antiacetylcholinesterase activity, optimizing pharmacophoric interactions for inhibitory activities. This research underscores the potential of urea derivatives in modulating enzyme activity, suggesting applications in designing inhibitors for specific biochemical pathways (Vidaluc et al., 1995).
Molecular Complexation and Self-assembly
Lock et al. (2004) investigated the complexation of urea-linked cyclodextrins with stilbene derivatives, demonstrating the photoisomerization process in binary complexes. This study highlights the urea derivatives' role in forming molecular devices through self-assembly and complexation, indicating their potential in materials science and nano-technology applications (Lock et al., 2004).
Antimicrobial Activity and Drug Synthesis
Research on novel urea derivatives has also explored their antimicrobial properties and potential as intermediates in drug synthesis. For instance, Shankar et al. (2017) synthesized novel urea derivatives with significant antimicrobial activity against bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Shankar et al., 2017).
Cytotoxicity and DNA-Topoisomerase Inhibition
Esteves-Souza et al. (2006) synthesized urea and thiourea derivatives, evaluating their cytotoxic effects and inhibitory activity on DNA topoisomerases. Their findings suggest that these compounds possess promising antiproliferative actions, highlighting their potential in cancer research and therapy (Esteves-Souza et al., 2006).
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-13-2-1-7-19-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYYINBCILPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.